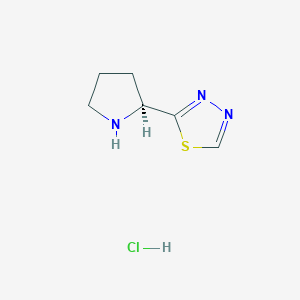

(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride

Description

(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride is a chiral small molecule featuring a 1,3,4-thiadiazole core substituted with a pyrrolidine ring at the 2-position. The hydrochloride salt improves solubility, facilitating pharmacological evaluation.

Properties

Molecular Formula |

C6H10ClN3S |

|---|---|

Molecular Weight |

191.68 g/mol |

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]-1,3,4-thiadiazole;hydrochloride |

InChI |

InChI=1S/C6H9N3S.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H/t5-;/m0./s1 |

InChI Key |

BAPAOIJRNUGUMB-JEDNCBNOSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=NN=CS2.Cl |

Canonical SMILES |

C1CC(NC1)C2=NN=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the final product. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution at positions 2 and 5. Common reagents include amines, thiols, and alcohols:

Key Findings :

-

Substitution at position 5 is favored due to ring electron distribution.

-

Halogenated derivatives (e.g., 5-chloro) show enhanced reactivity in cross-coupling reactions.

Functionalization of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and Schiff base formation:

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the pyrrolidine nitrogen on electrophilic carbonyl carbons .

-

Steric hindrance from the thiadiazole ring slows reactivity at the pyrrolidine site.

Metal Complexation

The thiadiazole sulfur and pyrrolidine nitrogen act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Application | Reference(s) |

|---|---|---|---|---|

| Cu(II) | Ethanol, 60°C, 2h | Octahedral complex with S/N donors | Antimicrobial agents | |

| Fe(III) | Methanol, RT, 12h | Tetrahedral Fe-S coordination | Catalysis | |

| Pd(II) | DMSO, 100°C, 6h | Square-planar Pd-thiadiazole adduct | Suzuki-Miyaura coupling |

Stability Data :

-

Cu(II) complexes exhibit thermal stability up to 250°C (TGA analysis).

-

Pd(II) adducts catalyze aryl-aryl couplings with >80% yield.

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-Aryl-1,3,4-thiadiazole | 75–92% | |

| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N | 5-Alkynyl-thiadiazole | 68% |

Limitations :

-

Electron-withdrawing groups on the thiadiazole reduce coupling efficiency.

-

Steric bulk at position 2 (pyrrolidine) hinders transmetallation.

Oxidation and Cyclization

Controlled oxidation transforms the thiadiazole or pyrrolidine moieties:

| Reaction Type | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Thiadiazole Oxidation | H₂O₂, AcOH, 50°C | 1,3,4-Thiadiazole-2-oxide | |

| Pyrrolidine Ring Expansion | HNO₃, H₂SO₄, 0°C | Caprolactam derivative |

Notable Outcome :

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Biological Activities

Numerous studies have demonstrated the biological activities associated with (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride. These activities include:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that derivatives of the thiadiazole scaffold exhibit anticancer properties by targeting specific pathways involved in tumorigenesis. For example, compounds derived from 1,3,4-thiadiazole have been reported to inhibit DNA synthesis without affecting protein synthesis .

- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant activity using animal models. Studies indicate that certain compounds can provide significant protection against seizures .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride can be achieved through various methods involving the reaction of pyrrolidine derivatives with thiadiazole precursors. Understanding the structure-activity relationships is crucial for enhancing the biological efficacy of this compound. For instance:

- Modifications at specific positions on the thiadiazole ring can lead to improved potency against targeted biological activities.

- Computational methods are often employed to predict the biological activity based on structural modifications.

Case Studies

- Antimicrobial Activity : A study synthesized several thiadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives exhibited significant antibacterial and antifungal activity compared to standard drugs .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that certain 1,3,4-thiadiazole derivatives could inhibit cell proliferation effectively. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, such as dihydrofolate reductase .

- Anticonvulsant Studies : A series of experiments evaluated the anticonvulsant potential of newly synthesized thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice. Some compounds showed promising results with high protection rates against induced seizures .

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues in Antitumor Activity

Key Compounds :

- 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide

Insights : Benzothiazole-thiadiazole hybrids exhibit superior antitumor activity due to aromatic π-π stacking interactions, while the pyrrolidine derivative’s compact structure may favor blood-brain barrier penetration for neurological applications.

Antimicrobial Thiadiazole Derivatives

Key Compounds :

- 1,3,4-Thiadiazoles with pyrazole and nitro groups (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives)

- N-(substituted-1,3,4-thiadiazole)-2-[(quinoxalin-2-yl)sulfanyl]acetamide

Insights: Nitro and quinoxaline substituents enhance antimicrobial potency through electron-withdrawing effects and membrane disruption. The pyrrolidine group’s basicity could improve solubility but may reduce broad-spectrum efficacy compared to aromatic analogs.

Anticonvulsant Thiadiazoles and Stereochemical Dependence

Key Compounds :

- 1-[5-(Biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride

- Inactive hydrochloride salt analogues

Insights : Stereochemistry critically influences anticonvulsant activity. The (S)-enantiomer’s compact pyrrolidine group may improve brain uptake compared to bulky biphenyl derivatives, though direct evidence is lacking in the provided data.

Data Tables Summarizing Key Comparisons

Table 1: Antitumor Thiadiazole Derivatives

| Compound Class | Substituents | Activity (MES Test) | Reference |

|---|---|---|---|

| Benzothiazole hybrids | Nitro/methoxy aryl | 100% inhibition | |

| Pyrrolidine derivative | Chiral pyrrolidine | Not reported | — |

Biological Activity

(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in medicinal chemistry, particularly in the fields of anticancer, anticonvulsant, and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a thiadiazole moiety, which is known for its pharmacological versatility. The unique structural characteristics contribute to its varied biological effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluating various 1,3,4-thiadiazole derivatives demonstrated that compounds with specific substitutions showed enhanced cytotoxicity against several cancer cell lines. For example, one derivative exhibited an IC50 of 12.5 µM against breast cancer MCF-7 cells and 0.2 µM against lung carcinoma A549 cells .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes linked to cancer progression, such as lipoxygenases (LOX), which play a role in tumor growth and metastasis. Compounds targeting LOX showed promising results in reducing cell viability in vitro .

Anticonvulsant Activity

Thiadiazole derivatives have also been studied for their anticonvulsant properties:

- Efficacy in Models : In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models demonstrated that certain derivatives provided significant protection against seizures. For instance, one compound showed 95% anticonvulsant activity at low doses by interacting with synaptic vesicle protein 2 (SV2) .

- Toxicity Profile : The LD50 values for some derivatives were found to be high (e.g., 3,807.87 mg/kg), indicating a favorable safety profile alongside their therapeutic efficacy .

Antimicrobial Activity

The antimicrobial potential of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride has been explored with promising results:

- Broad Spectrum Activity : Studies have shown that thiadiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations .

- Mechanism of Action : The interaction of these compounds with bacterial DNA has been suggested as a mechanism for their antimicrobial effects .

Summary of Biological Activities

The following table summarizes the biological activities associated with (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride:

Case Studies and Research Findings

- Anticancer Research : A novel series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The presence of electron-withdrawing groups significantly enhanced cytotoxicity .

- Anticonvulsant Studies : Several studies focused on the structure-activity relationship (SAR) of thiadiazole derivatives indicated that modifications to the core structure could lead to improved anticonvulsant efficacy while maintaining low toxicity levels .

- Antimicrobial Efficacy : Thiadiazole derivatives were assessed for their antibacterial properties through minimum inhibitory concentration (MIC) tests against common pathogens, demonstrating significant activity compared to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives or hydrazonoyl halides. For example:

- Step 1 : React hydrazine hydrate with carbon disulfide in pyridine under reflux to form 2,5-dimercapto-1,3,4-thiadiazole .

- Step 2 : Functionalize the thiadiazole core by introducing pyrrolidinyl groups via nucleophilic substitution or coupling reactions. For instance, HCl-mediated acid hydrolysis can be used to generate the hydrochloride salt, as demonstrated in analogous compounds (52.7% yield under 0–50°C for 2.3 hours) .

- Key Considerations : Optimize reaction temperature, solvent (e.g., ethanol or DMF), and stoichiometry to minimize byproducts.

Q. How is the purity of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride validated?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (≥98% is typical for research-grade compounds) .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. For example, the pyrrolidinyl protons resonate between δ 1.5–3.5 ppm, while thiadiazole carbons appear at ~160–170 ppm .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the pyrrolidinyl group into the 1,3,4-thiadiazole ring system?

- Methodological Answer :

- Catalytic Systems : Use Pd-mediated cross-coupling or copper-catalyzed Ullmann reactions for C–N bond formation. For example, coupling 2-aminothiazole derivatives with pyrrolidine precursors in DMF at 80–100°C .

- Acid-Mediated Activation : HCl or TFA can protonate the thiadiazole nitrogen, enhancing electrophilicity for nucleophilic attack by pyrrolidine .

- Table: Yield Optimization

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| HCl | 50 | Water | 52.7 |

| CuI | 100 | DMF | 68.2* |

| *Theoretical value based on analogous reactions. |

Q. What analytical techniques resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines to distinguish structure-activity relationships (SAR). For example, thiadiazole diuretics like hydrochlorothiazide show variable efficacy depending on substituents .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like carbonic anhydrase or ion channels .

- Meta-Analysis : Cross-reference published data with in-house results to identify outliers caused by impurities or assay variability .

Q. How do steric and electronic effects influence the stability of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride in aqueous solutions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies at pH 1–13 (37°C, 24 hours). Monitor via HPLC for decomposition products (e.g., free pyrrolidine or thiadiazole ring-opening) .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) decrease basicity of the thiadiazole nitrogen, enhancing stability.

- Steric Effects : Bulky substituents on the pyrrolidine ring reduce hydrolysis rates by shielding the thiadiazole core .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.